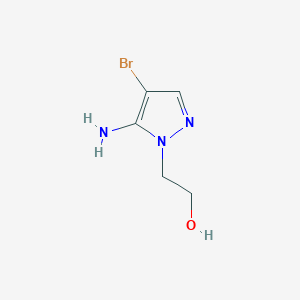

2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

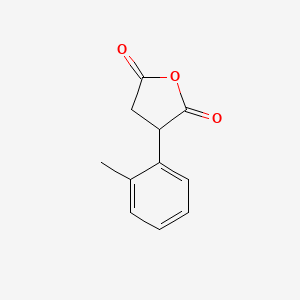

“2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1517022-05-7 . It has a molecular weight of 206.04 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(5-amino-4-bromo-1H-pyrazol-1-yl)ethan-1-ol . The InChI code is 1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 .It is a powder that is stored at room temperature . The compound is highly soluble in DMSO but insoluble in water .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Research into pyrazole derivatives often involves synthesizing new compounds and characterizing their chemical structures. For instance, the synthesis of novel pyrazole-based ligands has been demonstrated, with studies exploring their potential catalytic activities and biological applications. One study discussed the synthesis of new tripodal ligands involving pyrazolyl N-donor ligands, examining their catalytic oxidative activities in the presence of copper (II) salts. This research highlights the importance of the pyrazole moiety in developing catalysts for oxidation reactions, potentially relevant to environmental and synthetic chemistry applications (Kodadi, Malek, Touzani, & Ramdani, 2008).

Biological Studies

Pyrazole derivatives have been the subject of various biological studies due to their diverse pharmacological properties. One example includes the investigation of pyrazoline compounds for their antimicrobial activities, where novel pyrazoline derivatives were synthesized and evaluated against a range of microbial strains. Such studies are foundational for discovering new antimicrobial agents that can address the increasing problem of drug-resistant bacteria (Sherkar & Bhandarkar, 2015).

Structural and Analytical Techniques

The structural characterization of pyrazole derivatives, including crystallographic analysis and spectroscopic techniques, provides insights into their molecular geometries and potential interactions with biological targets. Research that focuses on the X-ray diffraction studies of pyrazoline compounds contributes to understanding the molecular basis of their activities and can guide the design of molecules with optimized properties (Delgado et al., 2020).

Enzyme Inhibitory Activities

Investigations into the enzyme inhibitory activities of pyrazole derivatives have revealed their potential as selective inhibitors for various enzymes. Such studies are crucial for the development of therapeutic agents targeting specific metabolic pathways or diseases. For example, research on tridentate pyrazole-based compounds has demonstrated selective inhibitory activities against enzymes such as urease and butyrylcholinesterase, which are implicated in gastrointestinal disorders and neurodegenerative diseases, respectively (Harit et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s suggested that the compound might interact with its targets through strong h-bonding interactions . This is a common mechanism of action for many drugs, where the drug molecule forms a bond with a specific target molecule in the body, thereby altering its function.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

It’s worth noting that the compound’s solubility and molecular weight (20604 g/mol) could potentially influence its bioavailability.

Result of Action

Based on the activities associated with similar compounds, it’s likely that the compound could have a range of effects at the molecular and cellular level, potentially altering the function of various cells and molecules in the body .

properties

IUPAC Name |

2-(5-amino-4-bromopyrazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVEHIAYXXIFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Br)N)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2591519.png)

![2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2591520.png)

![4-[(4-Hydroxyquinazolin-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B2591524.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591527.png)

![N-(3,4-Difluorophenyl)-2-{[2-(3,4-dimethylphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B2591530.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2591532.png)

![7-Chloro-1-(3-fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591539.png)

![N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591540.png)